molecular formula C11H15ClO2 B8425571 3-(3-Chloro-4-hydroxyphenyl)-3-pentanol

3-(3-Chloro-4-hydroxyphenyl)-3-pentanol

Cat. No. B8425571
M. Wt: 214.69 g/mol
InChI Key: PCWWCXJIIRUJDN-UHFFFAOYSA-N
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Patent
US07750184B2

Procedure details

To a solution of methyl 3-chloro-4-hydroxybenzoate (25.0 g, 133 mmol) in THF (250 mL) is added dropwise 1.0 M ethylmagnesium bromide in THF (442 mL, 442 mmol) so as to maintain the temperature below 27° C. The resulting brownish grey solution is allowed to stir for 72 h during which time a cream-colored gelatinous precipitate is formed. The reaction mixture is cooled in an ice bath and quenched with 1 mL portions of sat. ammonium chloride solution until evolution of ethane subsides. Additional NH4Cl solution is added (to a total of 50 mL) and the resulting mixture is concentrated to remove most of the THF. The resulting residue is distributed into water and ether and filtered through diatomaceous earth to break the partial emulsion that forms. The organic layer is washed 3 times with sat. NaCl, dried over anhydrous magnesium sulfate and concentrated under vacuum to give the title compound (28.6 g, 99%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
442 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[OH:12])[C:5]([O:7]C)=O.[CH2:13]([Mg]Br)[CH3:14].[CH2:17]1COC[CH2:18]1>>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]([OH:7])([CH2:13][CH3:14])[CH2:17][CH3:18])[CH:9]=[CH:10][C:11]=1[OH:12]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CC1O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
442 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 72 h during which time a cream-colored gelatinous precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 27° C
CUSTOM
Type
CUSTOM
Details
is formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched with 1 mL portions of sat. ammonium chloride solution until evolution of ethane subsides
ADDITION
Type
ADDITION
Details
Additional NH4Cl solution is added (to a total of 50 mL) and the resulting mixture
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the THF
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
WASH
Type
WASH
Details
The organic layer is washed 3 times with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1O)C(CC)(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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